8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine derivative characterized by a fused azabicyclo[3.2.1]oct-2-ene scaffold substituted with a pyridine-3-carbonyl group at the 8-position. This compound belongs to a broader class of 8-azabicyclo[3.2.1]oct-2-ene derivatives, which are pharmacologically significant due to their interactions with nicotinic acetylcholine receptors (nAChRs) and mu-opioid receptors . The pyridine-3-carbonyl moiety enhances its binding affinity and selectivity, making it a candidate for neuropharmacological studies.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(10-3-2-8-14-9-10)15-11-4-1-5-12(15)7-6-11/h1-4,8-9,11-12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQXBEVKJNLUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multi-step organic reactions. One common method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high selectivity and functional group tolerance.
Industrial Production Methods
While specific industrial production methods for 8-(pyridine-3-carbonyl)-8-azabicyclo[32
Chemical Reactions Analysis
Types of Reactions
8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of carotenoid biosynthesis by targeting enzymes involved in this pathway . This inhibition can lead to the disruption of essential biological processes in target organisms.
Comparison with Similar Compounds
Key Structural Features:
- Core : 8-Azabicyclo[3.2.1]oct-2-ene (tropane-like structure).
- Substituent : Pyridine-3-carbonyl group at the 8-position.
- Molecular Formula : C₁₃H₁₃N₂O (hypothetical, inferred from analogues).
Pharmacological Relevance:
- Opioid Receptor Antagonism : Structural analogues demonstrate mu-opioid receptor antagonism, suggesting applications in pain management .
Comparison with Structural Analogues
Structural and Molecular Comparisons
The following table summarizes key analogues and their distinguishing features:
Pharmacological and Functional Differences
Receptor Selectivity: The pyridine-3-carbonyl group in the target compound likely enhances nAChR selectivity compared to methyl or naphthalenyl substituents, which are bulkier and may favor non-specific interactions . Fluorophenyl analogues (e.g., 3-(4-fluorophenyl)-) exhibit improved metabolic stability and CNS penetration due to fluorine’s electronegativity and lipophilicity .
Synthetic Accessibility :
- The naphthalenyl derivative (CAS 252745-01-0) is synthesized via Suzuki-Miyaura coupling, leveraging boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
- Spiro-oxirane derivatives require specialized cyclization protocols, limiting scalability compared to direct acylations used for pyridine-3-carbonyl derivatives .
Biological Activity :
Biological Activity
8-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data tables.
- Molecular Formula : CHNO
- Molecular Weight : 216.28 g/mol
- CAS Number : 1822827-88-2
Biological Activity Overview
This compound has been studied primarily for its interactions with various opioid receptors, particularly the kappa (κ) opioid receptor. Research indicates that derivatives of 8-azabicyclo[3.2.1]octane structures exhibit potent antagonistic properties against these receptors, which are crucial in pain modulation and other physiological processes.
Structure-Activity Relationship (SAR)
Research has focused on the structure-activity relationship (SAR) of this compound and its analogs. A notable study highlighted the modification of the scaffold leading to enhanced potency and selectivity for κ receptor antagonism:
| Compound | κ IC(50) (nM) | μ:κ Ratio | δ:κ Ratio |
|---|---|---|---|
| Analog 6c | 20 | 36 | 415 |
| Analog 12 | 172 | 93 | >174 |
These findings suggest that specific structural modifications can significantly influence the biological efficacy of these compounds .
Kappa Opioid Receptor Antagonism
A series of pharmacological studies have demonstrated that compounds based on the 8-azabicyclo[3.2.1]octane framework exhibit selective antagonism at the κ opioid receptor. For example, one study reported an analog with a κ IC(50) value of 77 nM, showcasing its potential as a therapeutic agent for conditions where modulation of this receptor is beneficial .
In Vivo Studies
In vivo experiments have indicated that certain analogs can reverse κ agonist-induced diuresis in rats, further supporting their potential therapeutic applications in managing conditions like pain and addiction .
Case Studies
- Case Study on Analogs : A study involving a series of benzamide derivatives demonstrated that modifications to the N-substituent led to improved selectivity and potency at the κ receptor, underscoring the importance of structural diversity in developing effective antagonists .
- Clinical Implications : The potential application of these compounds as analgesics or treatments for substance use disorders has been explored, with promising results indicating their ability to mitigate withdrawal symptoms and reduce cravings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
